Regioisomeric Scaffold Precision: 1-(Azetidin-3-yl) vs. 4-(1-Azetidinyl) Connectivity Differentiates Physicochemical Space
The target compound's 1-(azetidin-3-yl)-3,3-difluoropyrrolidine scaffold possesses a specific connectivity that distinguishes it from its regioisomer, 4-(1-azetidinyl)-3,3-difluoropyrrolidine (CAS 1896811-55-4), where the azetidine nitrogen is directly attached to the pyrrolidine 4-position. In systematic studies of structurally related difluorinated saturated heterocyclic amines, the distance between the fluorine atoms and the protonation center (the secondary amine) was identified as the primary determinant of pKa, with conformational effects further influencing LogP [1]. Compounds with the 1-(azetidin-3-yl) substitution pattern are expected to exhibit a different basicity and lipophilicity profile compared to their 4-substituted counterparts, which can be critical for selecting a scaffold that matches a specific target product profile (TPP) during hit-to-lead optimization .
| Evidence Dimension | pKa and LogP modulation dependent on fluorine proximity to amine and conformational preference (class-level trend) |
|---|---|
| Target Compound Data | 1-(Azetidin-3-yl)-3,3-difluoropyrrolidine scaffold (data not publicly disclosed for this exact compound) |
| Comparator Or Baseline | 4-(1-Azetidinyl)-3,3-difluoropyrrolidine (CAS 1896811-55-4); 3-(3,3-Difluoroazetidin-1-yl)pyrrolidine (CAS 1784780-67-1) |
| Quantified Difference | Not directly quantified for this compound; class-level data indicates pKa shifts of up to 2–3 log units depending on fluorination pattern and regiochemistry [1]. |
| Conditions | pKa measurement by potentiometric or NMR titration; LogP by shake-flask or HPLC; Intrinsic microsomal clearance (CLint) in human liver microsomes [1]. |
Why This Matters
Procurement of the correct regioisomer ensures that the physicochemical properties (pKa, LogP, CLint) align with the intended pharmacokinetic profile and target engagement requirements of a given drug discovery program.
- [1] Melnykov, K. P.; Nazar, K.; Smyrnov, O.; Skreminskyi, A.; Pavlenko, S.; Klymenko-Ulianov, O.; Shishkina, S.; Volochnyuk, D. M.; Grygorenko, O. O. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry 2023, 29 (47), e202301383. View Source
